2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a benzodiazole moiety, a triazoloquinazoline scaffold, and a sulfanyl group. The compound's molecular formula is , and it possesses a molecular weight of 501.6 g/mol.
This compound falls under the category of heterocyclic compounds, specifically those containing multiple nitrogen heteroatoms. It is classified as a potential pharmacological agent due to its complex structure that may exhibit biological activity.
The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile typically involves multi-step synthetic pathways. One common method includes the formation of the triazoloquinazoline framework through cyclization reactions involving appropriate precursors.
The synthetic route may involve:
The molecular structure of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile features several key functional groups:
The compound's structural representation can be derived from its SMILES notation: Cc1nc2ccccc2n1CCc1nc2c3ccccc3nc(SCC(=O)NCC3CCCO3)n2n1
.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of solvents like dimethyl sulfoxide or acetonitrile is common in facilitating these reactions.
Chemical properties include:
Relevant analyses may include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.
The compound has potential applications in:
Given its unique combination of functional groups and potential biological activities, 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile represents an intriguing subject for further research in medicinal chemistry.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2